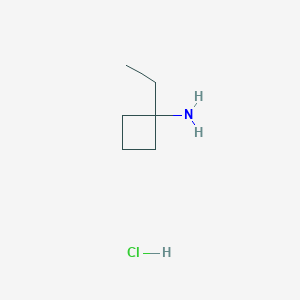

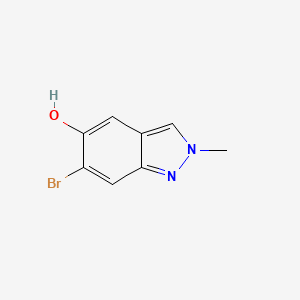

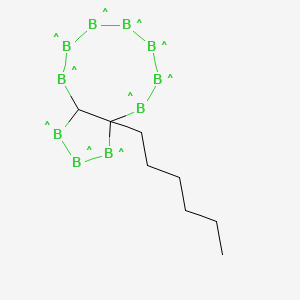

![molecular formula C8H7N3O2 B1449929 Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363381-84-3](/img/structure/B1449929.png)

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Descripción general

Descripción

“Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles that are often used in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . Another method involves the use of scaffold hopping and computer-aided drug design .Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” is characterized by a pyrazolo[3,4-C]pyridine core. This core is composed of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” are diverse. For instance, it can undergo a sequential opening/closing cascade reaction . Additionally, it can be selectively elaborated along multiple growth-vectors, including N-1 and N-2 through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Aplicaciones Científicas De Investigación

Drug Discovery and Development

Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate: is a compound of interest in the field of drug discovery due to its structural similarity to purine bases like adenine and guanine. This similarity allows it to interact with biological targets that are typically receptive to purines, making it a valuable scaffold for developing new pharmaceuticals . Researchers utilize this compound to create analogs that can modulate the activity of various enzymes and receptors within the body, potentially leading to treatments for diseases such as cancer, diabetes, and neurological disorders.

Mecanismo De Acción

While the specific mechanism of action for “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” is not explicitly mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is a member of the tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Direcciones Futuras

The future directions for “Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate” could involve further exploration of its potential applications. For instance, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA, suggesting potential applications in the treatment of diseases associated with the overexpression of TRKs .

Propiedades

IUPAC Name |

methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRBXQLGXSJJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

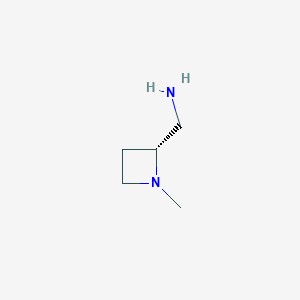

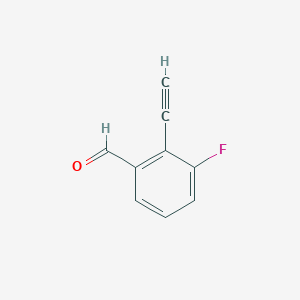

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)

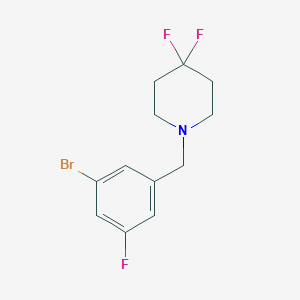

![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)